1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide
CAS No.: 1006032-17-2
Cat. No.: VC0109693
Molecular Formula: C₁₀H₉BrN₄S · x HBr
Molecular Weight: 297.178091
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006032-17-2 |
|---|---|
| Molecular Formula | C₁₀H₉BrN₄S · x HBr |
| Molecular Weight | 297.178091 |
| IUPAC Name | 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
| Standard InChI | InChI=1S/C10H9BrN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H |
| SMILES | C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br |
Introduction
Chemical Structure and Properties
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide belongs to the class of guanidinothiazoles, featuring a thiazole ring substituted with both a 3-bromophenyl group and a guanidine moiety. The chemical identity of this compound is firmly established through several chemical descriptors and physical properties.
Basic Chemical Information
The compound features a complex heterocyclic structure with multiple functional groups that contribute to its biochemical activity. Its chemical nomenclature and fundamental properties are outlined in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidinehydrobromide |
| CAS Number | 1006032-17-2 |
| Molecular Formula | C₁₀H₉BrN₄S·x HBr |
| Molecular Weight | 297.17 + x (80.91) |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br |
| InChI | InChI=1S/C10H9BrN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15)1H |
| InChI Key | WJEAZNFIAZAIRN-UHFFFAOYSA-N |
The structural composition of this compound reveals important functional elements: the 3-bromophenyl group connected to the thiazole ring at position 4, while the guanidine moiety is attached at position 2 of the thiazole ring . The hydrobromide salt formation affects its solubility profile and potentially its bioavailability in pharmaceutical applications.
Structural Features and Significance
The compound's structure integrates three key components that contribute to its pharmacological activity:
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The thiazole heterocycle provides a rigid scaffold and contributes to target binding through its nitrogen and sulfur atoms.
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The 3-bromophenyl substituent offers lipophilicity and potential halogen bonding capabilities.
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The guanidine group presents a strongly basic functional group capable of forming multiple hydrogen bonds.
The presence of the guanidinium moiety is particularly significant, as compounds featuring this functional group have been shown to increase cellular accumulation, especially in gram-negative bacteria, making them interesting candidates for drug development . The positive charge of the guanidinium group at physiological pH can enhance interactions with negatively charged cellular components.
Synthetic Applications and Preparation
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide serves as an important intermediate in the synthesis of guanidinothiazoles, a class of compounds with demonstrated biological activity.
Pharmacological Applications
The primary application of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide lies in its role as a precursor in the development of T-type calcium channel blockers, which have significant therapeutic potential.
T-Type Calcium Channel Blockade
T-type calcium channels represent important therapeutic targets for various conditions including epilepsy, pain, and cardiovascular disorders. 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is specifically noted for its use in the synthetic preparation of guanidinothiazoles as T-type calcium channel blockers . These channels are characterized by their low-voltage activation threshold and are implicated in neuronal excitability and cardiac pacemaking.
The guanidine functionality appears crucial for the biological activity of such compounds. Structure-activity relationship studies on related guanidinium compounds have demonstrated that the guanidinium group is essential for antimicrobial activity, suggesting similar structure-function relationships might apply to calcium channel modulation .
Mechanism of Action
Calcium Channel Interaction
T-type calcium channel blockers typically function by binding to the channel pore or voltage sensor domains, preventing the influx of calcium ions into cells. The exact binding mode of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide to these channels would require detailed structure-activity relationship studies and molecular modeling.
Insights from Related Compounds
Related research on guanidinium compounds provides some clues about potential mechanisms. For instance, some guanidinium antibiotics target bacterial cell membranes, either directly by interacting with and causing membrane depolarization or indirectly through activation of specific proteins, leading to dysregulated protein secretion and ultimately cell death .
The mechanism by which the compound's structural elements contribute to calcium channel blockade likely involves:
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The guanidinium group forming hydrogen bonds with negatively charged residues in the channel
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The thiazole ring serving as a rigid scaffold that positions functional groups for optimal interaction
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The 3-bromophenyl substituent potentially engaging in hydrophobic interactions with nonpolar regions of the target
Research Developments and Future Perspectives
Current research on compounds similar to 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide demonstrates continuing interest in heterocyclic compounds with guanidine motifs for various therapeutic applications.
Current Research Trends
Recent studies have explored the potential of heterocyclic compounds containing thiazole rings and various substituents for anticancer activity. For example, imidazole derivatives have shown activity against human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) . While these compounds differ structurally from 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide, they share the common feature of heterocyclic scaffolds with various functional groups.
Future Research Directions
Several promising research avenues for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide and related compounds include:
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Development of structure-activity relationships to optimize T-type calcium channel blockade
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Exploration of potential antibiotic properties, particularly against drug-resistant bacteria
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Investigation of applications in neurological disorders beyond epilepsy
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Examination of potential anticancer activity similar to other heterocyclic compounds
The unique structural features of this compound suggest it could serve as a valuable scaffold for further derivatization and optimization to enhance potency and selectivity for specific targets.
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